5,6-dimethoxy-2-benzofuran-1-olate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9O4- |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
5,6-dimethoxy-2-benzofuran-1-olate |
InChI |
InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-5,11H,1-2H3/p-1 |
InChI Key |
YDUCIPILONRZBS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=COC(=C2C=C1OC)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dimethoxy 2 Benzofuran 1 Olate and Its Precursors/derivatives
Retrosynthetic Dissection of the 5,6-Dimethoxy-2-benzofuran-1-olate Scaffold
A retrosynthetic analysis of the this compound core reveals several strategic bond disconnections that inform the design of synthetic pathways. The most common approach involves the formation of the C-O bond of the furan (B31954) ring as a key step. This can be envisioned through the intramolecular cyclization of a suitably substituted phenol (B47542) precursor.
A primary disconnection breaks the C(7a)-O bond, leading back to a substituted 2-alkynylphenol. This precursor, a cornerstone in many benzofuran (B130515) syntheses, can be further disconnected into a dimethoxyphenol derivative and an alkyne component. nih.gov Another key disconnection targets the C2-C3 bond, suggesting a strategy involving the coupling of a phenolic component with a two-carbon unit.
Development and Optimization of Synthetic Pathways to the Benzofuran-1-olate Core
The construction of the benzofuran-1-olate core has been approached through various synthetic strategies, ranging from traditional multi-step linear sequences to more modern and efficient one-pot and cascade reactions.
Multi-step Linear Synthetic Strategies
A two-stage process for creating a related griseofulvin (B1672149) derivative involves the initial acetylation of griseofulvic acid, followed by a condensation reaction. mdpi.com The first step uses acetic anhydride (B1165640) and DMAP as a base at room temperature for 24 hours. mdpi.com The resulting acylated intermediate is then reacted with ammonia (B1221849) generated from ammonium (B1175870) acetate (B1210297) to produce the final product. mdpi.com
Cascade and One-Pot Reaction Sequences for Benzofuran Ring Construction
To improve synthetic efficiency, cascade and one-pot reactions have been developed. These methods combine multiple transformations in a single reaction vessel, avoiding the isolation of intermediates and reducing waste.
One-pot syntheses of 2,3-disubstituted benzofurans have been achieved from 2-iodophenols, terminal acetylenes, and aryl iodides using Sonogashira coupling conditions. nih.gov This approach, often enhanced by microwave irradiation to shorten reaction times, involves an initial Sonogashira coupling followed by a cyclization step. nih.gov Similarly, a one-pot synthesis of 2-substituted benzofurans has been developed using ultrasound irradiation, involving a sequential C-C coupling, C-Si bond cleavage, and a tandem C-C/C-O bond-forming reaction. benthamdirect.com
Catalyst-free cascade reactions between nitroepoxides and salicylaldehydes have also been reported to yield benzofuran derivatives. acs.org These reactions typically proceed in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures. acs.org
| Reaction Type | Starting Materials | Key Features | Reference |
| One-Pot Three-Component | 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Sonogashira coupling followed by cyclization; Microwave-assisted | nih.gov |
| One-Pot Ultrasound-Assisted | Iodoarenes, (Trimethylsilyl)acetylene, 2-Iodophenol | Sequential C-C coupling, C-Si cleavage, C-C/C-O formation | benthamdirect.com |
| Catalyst-Free Cascade | Nitroepoxides, Salicylaldehydes | Base-mediated (K2CO3), high temperature | acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to minimize environmental impact. This includes the use of benign solvents, energy-efficient reaction conditions, and renewable feedstocks.
For example, a palladium-catalyzed synthesis of a benzofuran has been adapted for undergraduate laboratories, emphasizing green chemistry principles. elsevier.es This reaction can be performed in benign solvents like 2-propanol or acetone, diluted with water, and proceeds at room temperature without stirring, thus saving energy. elsevier.es The use of a renewable feedstock, vanillin, to prepare one of the precursors, 5-iodovanillin, further illustrates the application of green chemistry. elsevier.es
Another environmentally friendly approach involves a one-pot synthesis using a deep eutectic solvent (DES), such as choline (B1196258) chloride-ethylene glycol, in the presence of a copper iodide catalyst. nih.gov
Catalytic Approaches in Benzofuran Formation Relevant to 5,6-Dimethoxy Substitution
Catalysis, particularly by transition metals, plays a pivotal role in the efficient synthesis of substituted benzofurans. These methods often offer high selectivity and functional group tolerance.
Transition-Metal-Mediated Cyclization Reactions
Palladium and copper are the most extensively used transition metals in benzofuran synthesis. nih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are highly efficient for forming the benzofuran ring. nih.govnih.gov Copper-catalyzed reactions are also common, often used in conjunction with palladium as a co-catalyst in Sonogashira couplings. nih.gov
Recent research has also explored the use of other transition metals. For instance, nickel-catalyzed ring-opening of benzofurans has been developed, offering a divergent route to ortho-functionalized phenols. acs.orgacs.org While this is a ring-opening process, the underlying principles of C-O bond activation are relevant to cyclization reactions. acs.orgacs.org
Base-promoted, transition-metal-free cyclizations of 2-alkynylphenols have also emerged as a viable alternative, offering a simpler and more cost-effective method for synthesizing 2-substituted benzofurans. nih.govrsc.org These reactions are typically promoted by bases like cesium carbonate and proceed under mild conditions. rsc.org
| Catalyst System | Reaction Type | Key Features | Reference |
| Palladium/Copper | Sonogashira Coupling/Cyclization | High efficiency, widely applicable | nih.govnih.gov |
| Palladium | Enolate Arylation | One-pot, broad substrate scope | organic-chemistry.org |
| Nickel | Ring-Opening | Divergent synthesis of ortho-functionalized phenols | acs.orgacs.org |
| Cesium Carbonate (Base) | Intramolecular Cyclization | Transition-metal-free, mild conditions | rsc.org |
Organocatalytic Transformations and Stereoselective Synthesis
The stereoselective synthesis of benzofuran-2-ones, precursors to the target olate, can be achieved through various catalytic methods. While classical approaches often yield racemic mixtures, modern organocatalytic and transition-metal-catalyzed reactions have emerged as powerful tools for inducing enantioselectivity.
A notable strategy involves the intramolecular C-H activation of substituted phenylacetic acids. Research has demonstrated that palladium(II) catalysts, in conjunction with chiral mono-N-protected amino acid ligands, can facilitate the enantioselective cyclization of α,α-disubstituted phenylacetic acids to afford chiral benzofuran-2-ones. nih.gov This desymmetrization process proceeds through a Pd(II)/Pd(IV) redox cycle and has shown effectiveness for a range of substrates. For instance, phenylacetic acids with electron-donating groups, such as methoxy (B1213986) substituents, have been successfully cyclized to their corresponding benzofuranone products in good to excellent yields. nih.gov
The general reaction involves the use of a palladium catalyst, such as Pd(OAc)₂, with a chiral ligand like Boc-Val-OH. The reaction is typically carried out in the presence of an oxidant. While a direct application to a 3,4-dimethoxyphenylacetic acid precursor for the 5,6-dimethoxybenzofuranone is not explicitly detailed in the provided literature, the compatibility of the catalytic system with methoxy-substituted phenylacetic acids suggests its potential applicability. nih.gov
Another approach in organocatalysis involves the asymmetric arylation of existing benzofuran-2(3H)-ones. Through cooperative visible light photocatalysis and asymmetric hydrogen-bond catalysis, it is possible to introduce aryl groups at the 3-position with high enantioselectivity (up to 95% ee). nih.gov This method, however, functionalizes a pre-existing benzofuranone core rather than constructing it stereoselectively.
The table below summarizes representative results for the enantioselective synthesis of benzofuranone derivatives using a palladium-catalyzed C-H lactonization approach. nih.gov
| Entry | Phenylacetic Acid Substituent | Ligand | Yield (%) | ee (%) |
| 1 | p-Me | Boc-Val-OH | 94 | - |
| 2 | p-OMe | Boc-Val-OH | 80 | - |
| 3 | p-Cl | Boc-Val-OH | 70 | - |
| 4 | m-Cl | Boc-Val-OH | 65 | - |
| 5 | m-F | Boc-Val-OH | 56 | - |
Data sourced from a study on Pd(II)-catalyzed enantioselective C-H activation. nih.gov The enantiomeric excess (ee) for these specific examples was not provided in the summary, but the study focuses on developing enantioselective conditions.
Flow Chemistry Applications in the Synthesis of this compound Analogues
Flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, continuous production. nih.gov The synthesis of benzofuranone analogues is well-suited to this technology, particularly for intramolecular cyclization reactions that form the lactone ring.
The synthesis of lactones, including benzofuranones, can be achieved in flow reactors via the intramolecular cyclization of hydroxy acids or the cyclization of substituted phenols with various reagents. For example, the synthesis of various lactones has been demonstrated through the dehydrogenative lactonization of diols using iron carbonyl complexes as catalysts in a flow setup. organic-chemistry.org
A method for synthesizing 2,6-dimethoxyphenol, a potential precursor for the target molecule's backbone, utilizes a microreactor for the etherification of pyrogallic acid with dimethyl carbonate. This continuous process, using tetrabutylammonium (B224687) bromide as a catalyst in methanol, achieves high yield and purity and allows for continuous production. google.com
While a specific flow chemistry synthesis of this compound is not detailed, the principles can be applied to the intramolecular cyclization of a suitable precursor, such as 2-(3,4-dimethoxyphenyl)acetic acid. A hypothetical flow process would involve pumping the substituted phenylacetic acid solution, along with a catalyst and an oxidant, through a heated reactor coil to promote the cyclization. The short residence time and precise temperature control in a microreactor can lead to higher yields and fewer byproducts compared to batch processing.
The table below illustrates examples of heterocyclic and related syntheses using flow chemistry, highlighting the conditions and outcomes that could be adapted for the synthesis of benzofuranone analogues.
| Product Type | Starting Materials | Catalyst/Reagents | Reactor Conditions | Yield (%) | Reference |
| 2,6-Dimethoxyphenol | Pyrogallic acid, Dimethyl carbonate | TBAB | 120 °C, 5 MPa, 30 min residence | 86 | google.com |
| Various Lactones | Diols | Iron Carbonyl Complex | Heated flow reactor | Good to Excellent | organic-chemistry.org |
| Benzofuranones | Alkenylphenols, Phenyl formate | Pd(OAc)₂ | - | High | organic-chemistry.org |
This table presents data from various flow and related syntheses that demonstrate the feasibility of applying these techniques to the synthesis of precursors and analogues of the target compound.
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 5,6-dimethoxy-2-benzofuran-1(3H)-one. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon resonances.
Based on data from closely related analogs, such as 5-methoxy-2-benzofuran-1(3H)-one and various 5,6-dimethoxybenzofuran derivatives, a predicted set of chemical shifts can be established. nih.govnih.gov The ¹H NMR spectrum is expected to show four distinct signals in a deuterated chloroform (B151607) (CDCl₃) solvent. The two aromatic protons, H-4 and H-7, would appear as singlets due to their para positioning relative to each other, with expected chemical shifts around δ 7.0-7.2 ppm and δ 6.6-6.8 ppm, respectively. nih.gov The methylene (B1212753) protons at the C-3 position (H-3) are anticipated to produce a singlet at approximately δ 5.25 ppm. nih.gov The two methoxy (B1213986) groups at C-5 and C-6 would also be observed as sharp singlets, likely at slightly different chemical shifts, for instance, around δ 3.9 and δ 3.8 ppm. nih.gov
The ¹³C NMR spectrum provides information on the carbon framework. The lactone carbonyl carbon (C-1) is expected to be the most downfield signal, typically above δ 170 ppm. nih.gov The aromatic carbons attached to the oxygen atoms (C-5, C-6, and C-7a) would resonate between δ 140 and δ 165 ppm, while the other aromatic carbons (C-3a, C-4, and C-7) would appear in the δ 95-130 ppm range. The methylene carbon (C-3) is predicted around δ 69-70 ppm, and the methoxy carbons would be found near δ 56 ppm. nih.gov
| Predicted ¹H and ¹³C NMR Data for 5,6-dimethoxy-2-benzofuran-1(3H)-one | |
| Atom | Predicted ¹H Chemical Shift (δ, ppm) |
| 1 | - |
| 3 | ~5.25 (s, 2H) |
| 3a | - |
| 4 | ~7.10 (s, 1H) |
| 5 | - |
| 6 | - |
| 7 | ~6.70 (s, 1H) |
| 7a | - |
| 5-OCH₃ | ~3.90 (s, 3H) |
| 6-OCH₃ | ~3.85 (s, 3H) |
Predicted values are based on data from analogous compounds and may vary in experimental conditions. nih.govnih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
To confirm the assignments made from 1D NMR and to establish the precise connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. emerypharma.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For 5,6-dimethoxy-2-benzofuran-1(3H)-one, the ¹H-¹H COSY spectrum would be expected to be simple, showing no cross-peaks, as all proton signals are predicted to be singlets with no vicinal or geminal coupling partners. This lack of correlation provides valuable structural confirmation. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbons (¹JCH coupling). This experiment is crucial for definitively assigning the carbon signals. For instance, the proton signal at ~δ 5.25 would show a correlation to the carbon signal at ~δ 69.5, confirming this carbon as C-3. Likewise, the aromatic protons H-4 and H-7 would be correlated to their respective carbon atoms, and the methoxy protons would be linked to their corresponding methoxy carbons. emerypharma.commdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is arguably the most powerful tool for elucidating the complete carbon skeleton by revealing long-range correlations (²JCH and ³JCH) between protons and carbons over two to three bonds. Key expected HMBC correlations for confirming the structure of 5,6-dimethoxy-2-benzofuran-1(3H)-one include:
Correlations from the methylene protons (H-3) to the carbonyl carbon (C-1) and the aromatic bridgehead carbons (C-3a and C-7a).
Correlations from the aromatic proton H-4 to carbons C-5, C-6, and C-7a.
Correlations from the aromatic proton H-7 to carbons C-5, C-6, and C-3a.
Crucially, correlations from the methoxy protons to their respective attachment points on the aromatic ring (e.g., 5-OCH₃ protons to C-5 and 6-OCH₃ protons to C-6), which unambiguously confirms the substitution pattern. researchgate.netresearchgate.net
Solid-State NMR Characterization of Related Benzofuran (B130515) Solids
While liquid-state NMR provides detailed information on molecules in solution, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid or crystalline form. For benzofuran derivatives, particularly in polymeric or aggregated states, ssNMR can reveal structural features not observable in solution. acs.org
Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ¹³C ssNMR spectra can be obtained for solid benzofuran samples. The chemical shifts in the solid state can differ from those in solution due to effects of crystal packing and molecular conformation. The spectral regions in ¹³C ssNMR are generally divided into aliphatic carbons (10-90 ppm), aromatic carbons (90-140 ppm), and aromatic carbons bonded to oxygen (140-190 ppm). Analysis of these signals can confirm the covalent structure and provide information on the degree of cross-linking or polymerization in resinous materials containing benzofuran units. acs.org
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 5,6-dimethoxy-2-benzofuran-1(3H)-one, the molecular formula is C₁₀H₁₀O₄.
The calculated exact mass for the neutral molecule [M] is 194.05791 Da. When analyzed using a soft ionization technique like Electrospray Ionization (ESI), the compound would likely be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Calculated m/z for [C₁₀H₁₁O₄]⁺ ([M+H]⁺): 195.06519
Calculated m/z for [C₁₀H₁₀O₄Na]⁺ ([M+Na]⁺): 217.04713
An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental formula. For example, HREIMS analysis of the related 5-methoxy-2-benzofuran-1(3H)-one (C₉H₈O₃) showed a found mass of 165.0606 for the [M+H]⁺ ion, closely matching the calculated value of 165.0552, thereby confirming its composition. nih.gov Similar accuracy would be expected for the title compound. mdpi.commdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of 5,6-dimethoxy-2-benzofuran-1(3H)-one is expected to be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the five-membered lactone ring. Based on data from 5-methoxy-2-benzofuran-1(3H)-one, this peak is predicted to appear around 1730-1740 cm⁻¹. nih.gov Other key absorption bands would include:
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene and methoxy groups just below 3000 cm⁻¹. nih.gov
C=C stretching: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov
C-O stretching: Strong bands corresponding to the aryl-ether and ester C-O bonds in the 1300-1000 cm⁻¹ region. nih.gov
Raman spectroscopy would provide complementary information, being particularly sensitive to the symmetric vibrations of the aromatic ring and the C=C bonds.
X-ray Crystallography for Molecular Geometry and Crystal Packing
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, yielding precise data on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While specific crystallographic data for 5,6-dimethoxy-2-benzofuran-1(3H)-one is not publicly available, a detailed analysis can be predicted from the known crystal structure of the closely related 5-methoxy-2-benzofuran-1(3H)-one. nih.gov
The benzofuran ring system of the title compound is expected to be essentially planar. nih.gov The crystal structure would likely be stabilized by intermolecular interactions. In the absence of strong hydrogen bond donors, packing would be governed by weaker C-H···O hydrogen bonds, where the hydrogen atoms of the methylene or aromatic groups interact with the oxygen atoms of the carbonyl and methoxy groups of adjacent molecules. nih.govvensel.org These interactions would link the molecules into chains or two-dimensional networks. nih.gov
| Predicted Crystallographic Data for 5,6-dimethoxy-2-benzofuran-1(3H)-one | |
| Parameter | Predicted Value / Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c (example) |
| Molecular Geometry | Benzofuran core is highly planar |
| Key Bond Lengths (Å) | C1=O1 (~1.21), C1-O2 (~1.37), C3-O2 (~1.46) |
| Crystal Packing | Stabilized by intermolecular C-H···O hydrogen bonds |
Predicted parameters are based on the published crystal structure of 5-methoxy-2-benzofuran-1(3H)-one. nih.gov
Computational Chemistry and Theoretical Investigations of 5,6 Dimethoxy 2 Benzofuran 1 Olate
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation
Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. For a species like 5,6-dimethoxy-2-benzofuran-1-olate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its geometry and electronic landscape. researchgate.net Such studies would typically begin with a geometry optimization to find the most stable conformation of the anion. This would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The presence of the methoxy (B1213986) groups introduces conformational flexibility, and DFT calculations can elucidate the preferred orientation of these groups relative to the benzofuran (B130515) ring system.
Frontier Molecular Orbital (FMO) Analysis of the Anionic Species
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.bryoutube.com For the anionic this compound, the HOMO is of particular importance as it represents the orbital from which the molecule will donate electron density in its reactions as a nucleophile.
An FMO analysis of this olate would reveal the distribution and energy of these key orbitals. The HOMO is expected to be delocalized over the π-system of the benzofuran core and the oxygen atom of the olate, with significant contributions from the p-orbitals of the oxygen and the carbon atoms of the furanone ring. The energy of the HOMO is a critical parameter, with a higher HOMO energy indicating greater nucleophilicity and a higher propensity to react with electrophiles. Conversely, the LUMO represents the lowest energy orbital for accepting electrons, and its energy and distribution would be important for understanding reactions where the olate might act as a Lewis base. The HOMO-LUMO energy gap is another crucial descriptor, providing insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
Illustrative Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Key Atomic Contributions | Implication for Reactivity |
|---|---|---|---|
| HOMO | -2.5 (Hypothetical) | O(1), C(2), C(3a), C(7a) | Primary site for nucleophilic attack |
| LUMO | +1.8 (Hypothetical) | C(2), C(3), C(3a) | Potential for stabilization of transition states |
| HOMO-LUMO Gap | 4.3 (Hypothetical) | - | Indicates moderate kinetic stability |
Electrostatic Potential Surface (ESP) Mapping and Charge Distribution
The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior, particularly towards electrophiles and nucleophiles. researchgate.netdeeporigin.com An ESP map of this compound would be generated by calculating the electrostatic potential at various points on the electron density surface.
Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvation Effects
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. For this compound, MD simulations would be invaluable for understanding its interactions with solvent molecules and other species in solution. By simulating the motion of the olate and the surrounding solvent molecules, one can gain insights into the structure of the solvation shell and the dynamics of solvent exchange.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method used to study the bonding and electronic interactions within a molecule in a way that aligns with classical Lewis structures. wikipedia.org An NBO analysis of this compound would provide a detailed picture of its electronic structure in terms of localized bonds, lone pairs, and antibonding orbitals.
Illustrative NBO Analysis Data for Key Hyperconjugative Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Hypothetical) | Interaction Type |
|---|---|---|---|
| LP(1) O(1) | π(C(2)-C(3a)) | 35.2 | p-π conjugation |
| LP(1) O(1) | π(C(7a)-C(7)) | 15.8 | p-π conjugation |
| LP(1) O(methoxy) | π(C(5)-C(6)) | 5.1 | p-π conjugation |
Reaction Pathway Modeling and Transition State Characterization for this compound Transformations
Understanding the chemical transformations of this compound requires the modeling of reaction pathways and the characterization of transition states. This can be achieved using DFT by mapping the potential energy surface for a given reaction. For example, in a reaction with an electrophile, the olate would act as a nucleophile. Computational modeling could be used to explore the different possible sites of attack and to determine the most favorable reaction pathway.
The process would involve locating the transition state structure for the reaction, which is a first-order saddle point on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of the reactants, transition state, and products, a complete energy profile for the reaction can be constructed. This provides a detailed mechanistic understanding of the transformation and can be used to predict the outcome of reactions involving this olate.
Quantitative Structure-Property Relationship (QSPR) Studies for Benzofuran-1-olate Systems
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their physicochemical properties. For a class of compounds like benzofuran-1-olates, a QSPR model could be developed to predict properties such as reactivity, pKa, or solubility based on calculated molecular descriptors.
The first step in a QSPR study is to generate a dataset of benzofuran-1-olate derivatives with known experimental properties. Then, a variety of molecular descriptors would be calculated for each compound using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Finally, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. A well-validated QSPR model can be a powerful predictive tool, enabling the rapid screening of virtual libraries of benzofuran-1-olate derivatives and the rational design of new compounds with desired properties, without the need for their synthesis and experimental testing.
Reactivity and Reaction Mechanisms of 5,6 Dimethoxy 2 Benzofuran 1 Olate
Nucleophilic Reactivity and Regioselectivity of the Anionic Benzofuran (B130515) System
The anionic nature of the benzofuran-1-olate system renders it a potent nucleophile. The negative charge is delocalized across the oxygen atom and the furan (B31954) ring, creating multiple reactive sites. This leads to questions of regioselectivity, particularly in alkylation and acylation reactions, where the electrophile can attack either the oxygen (O-alkylation/acylation) or the carbon atoms of the furan ring (C-alkylation/acylation).
Alkylation Reactions: C- vs. O-Alkylation Pathways
The alkylation of 5,6-dimethoxy-2-benzofuran-1-olate presents a classic case of competing C- versus O-alkylation pathways, a well-documented phenomenon in the chemistry of enolates. pharmaxchange.info The outcome of this competition is influenced by a variety of factors, including the nature of the alkylating agent, the counter-ion, the solvent, and the temperature.
Generally, O-alkylation is favored under conditions that promote kinetic control, such as the use of highly reactive alkylating agents (e.g., hard electrophiles like alkyl sulfates or sulfonates), polar aprotic solvents, and dissociated or "naked" anions. Conversely, C-alkylation is often the thermodynamic product and is favored by less reactive alkylating agents (e.g., soft electrophiles like alkyl iodides), the presence of a coordinating counter-ion (like Li⁺), and conditions that allow for equilibrium. pharmaxchange.info For instance, the use of trimethylsilyl (B98337) chloride, a strong electrophile, typically favors O-silylation. pharmaxchange.info
While specific studies on this compound are not prevalent, research on related benzofuran systems has shed light on this reactivity. For example, the C2-alkylation of benzofurans has been achieved using various catalytic systems, highlighting the nucleophilicity of the C2 position. hw.ac.uk Asymmetric C2-alkylation of C3-substituted benzofurans has also been reported, further demonstrating the viability of this reaction pathway. hw.ac.uk
The regioselectivity can be summarized as follows:
| Reaction Condition | Favored Product | Rationale |
| Hard electrophile (e.g., R-OSO₂R') | O-Alkylation | Kinetically controlled reaction at the more electronegative oxygen atom. |
| Soft electrophile (e.g., R-I) | C-Alkylation | Thermodynamically controlled reaction leading to a more stable C-C bond. |
| Polar aprotic solvent | O-Alkylation | Solvates the cation, leading to a more reactive, "naked" olate. |
| Non-polar solvent with coordinating cation | C-Alkylation | The cation coordinates to the oxygen, leaving the carbon as the more accessible nucleophilic site. |
This table is based on general principles of enolate alkylation and may be applicable to this compound.
Acylation and Related Carbonyl Additions
The acylation of this compound, typically with acyl chlorides or anhydrides, generally leads to C-acylated products. This preference is attributed to the fact that the initially formed O-acylated product is often unstable and can rearrange to the more thermodynamically stable C-acylated isomer, or the reaction may proceed directly at the carbon atom.
A TFAA-mediated acylation of benzofurans using carboxylic acids as the acylating agents has been developed, leading to the regioselective formation of 2-acyl benzofurans. arkat-usa.org This method avoids the need for Lewis acid catalysts and proceeds through the formation of a mixed anhydride (B1165640). arkat-usa.org While this reaction is performed on neutral benzofuran, the principle of C2-acylation being a favorable process is relevant.
Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. These groups are ortho-, para-directing. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com
Given the substitution pattern, incoming electrophiles would be directed to the positions ortho and para to the methoxy groups. The C4 and C7 positions are the most likely sites for substitution. The strong electron-donating character of the methoxy groups significantly increases the rate of these reactions compared to unsubstituted benzene. msu.edu Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Oxidative and Reductive Transformations of this compound
The oxidative and reductive transformations of this compound can target either the furan or the benzene ring.
Oxidation: Oxidation of benzofurans can lead to a variety of products depending on the oxidant and reaction conditions. For instance, photochemical cycloaddition of 2,3-dimethyl benzo[b]furan with oxygen can produce a dioxetane, which can then isomerize. researchgate.net The electron-rich dimethoxybenzene ring could also be susceptible to oxidation, potentially leading to quinone-type structures under strong oxidizing conditions.
Reduction: Reduction of the benzofuran system can also take different courses. Catalytic hydrogenation of 3-substituted-2-phenylbenzo[b]furans can lead to the corresponding 2,3-dihydrobenzo[b]furans. researchgate.net Reductive ring opening of the furan moiety is also a possibility under certain conditions. For example, treatment of benzo[b]furan with lithium and a catalytic amount of DTBB in THF can generate a vinyllithium (B1195746) species. researchgate.net
Rearrangement Reactions and Fragmentations
While specific rearrangement and fragmentation reactions of this compound are not extensively documented, related benzofuranone systems can undergo rearrangements. For example, studies on 5-hydroxy-3-methyl-3H-benzofuran-2-one have shown that it can undergo rearrangement and ring expansion under reductive conditions. researchgate.net It is plausible that under certain thermal or photochemical conditions, this compound could undergo skeletal rearrangements or fragmentations, although such reactivity would need to be experimentally verified.
Derivatization Strategies and Analogue Synthesis Based on 5,6 Dimethoxy 2 Benzofuran 1 Olate
Functionalization of the Furan (B31954) Ring and Benzene (B151609) Moiety
The inherent reactivity of the benzofuran (B130515) core allows for targeted modifications at various positions. The furan ring, particularly at the C2 and C3 positions, and the benzene ring are primary sites for functionalization.
The C2 position of the benzofuran ring is generally more reactive and thus easier to functionalize than the C3 position. researchgate.net A variety of methods, including C-H activation, cross-coupling reactions, and catalysis (metal, photo, and electro), have been employed to introduce diverse substituents. researchgate.net For instance, Pd-catalyzed regioselective C-H arylation has been utilized to synthesize 2-arylbenzofurans. researchgate.net
Modification of the benzene ring often involves the introduction of substituents that can modulate the electronic properties and biological activity of the resulting compounds. For example, a series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety have been synthesized. This involved the condensation of 5,6-dimethoxybenzofuran-3(2H)-one with pyridine-4-carboxaldehyde, followed by reaction with different benzyl halides. nih.gov
Furthermore, the synthesis of various derivatives of 7-acetyl-5,6-dimethoxy-3-methylbenzofuran has been reported, including the corresponding carboxylic acid, carboxamide, and methyl carboxylate. nih.gov These transformations highlight the ability to introduce and modify functional groups on the benzene portion of the benzofuran scaffold.
Table 1: Examples of Functionalized 5,6-Dimethoxybenzofuran Derivatives
| Compound Name | Starting Material | Reagents and Conditions | Reference |
| (Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one | 5,6-dimethoxybenzofuran-3(2H)-one, pyridine-4-carbaldehyde | PTSA, toluene, reflux | nih.gov |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | Multistep reaction | Not specified | nih.gov |
| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamide | Not specified | Not specified | nih.gov |
| Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | Not specified | Not specified | nih.gov |
Synthesis of Spirocyclic and Fused Benzofuran Derivatives
The construction of spirocyclic and fused ring systems represents a significant area of benzofuran chemistry, leading to structurally complex and potentially bioactive molecules.
Spiro-pyrrolidine derivatives of benzofuran have been synthesized through a three-component [3+2] azomethine ylide cycloaddition reaction. nih.gov This method, utilizing (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, and sarcosine, yields spiro-pyrrolidine compounds with high diastereoselectivity. nih.gov Similarly, functionalized spiro[1-benzofuran-2,5'-pyrimidine] derivatives have been prepared from the reaction of adducts of dimedone and 5-arylidenebarbituric acids with N-bromosuccinimide. kazanmedjournal.ru
The fusion of other heterocyclic rings to the benzofuran scaffold has also been explored. For example, the reaction of 2-acetyl benzofuran with 2-aminobenzothiazole, followed by a Staudinger reaction with various acid chlorides, has been used to synthesize tri-heterocyclic compounds containing benzofuran, benzothiazole, and azetidinone rings. researchgate.net
Table 2: Examples of Spirocyclic and Fused Benzofuran Derivatives
| Derivative Type | Synthetic Approach | Key Reagents | Reference |
| Spiro-pyrrolidine | [3+2] Azomethine ylide cycloaddition | (Z)-3-benzylidenebenzofuran-2(3H)-one, ninhydrin, sarcosine | nih.gov |
| Spiro[1-benzofuran-2,5'-pyrimidine] | Reaction with N-bromosuccinimide | Adducts of dimedone and 5-arylidenebarbituric acids, NBS | kazanmedjournal.ru |
| Fused Benzofuran-Benzothiazole-Azetidinone | Staudinger reaction | 2-Acetyl benzofuran, 2-aminobenzothiazole, acid chlorides | researchgate.net |
Preparation of Hybrid Molecules Incorporating the 5,6-Dimethoxybenzofuran Scaffold with Other Heterocycles
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been applied to the 5,6-dimethoxybenzofuran scaffold to create novel compounds with potentially synergistic or multi-target activities.
An example of this approach is the synthesis of hybrid molecules integrating benzofuran and pyridine (B92270) motifs. researchgate.net These oxa cyano pyridine heterocyclic molecular hybrids were designed from 5-chlorosalicylaldehyde (B124248) in a multistep process. researchgate.net Another strategy involves the integration of a benzimidazole (B57391) scaffold with other pharmacophoric elements. While not directly involving a 5,6-dimethoxybenzofuran, the principle of creating hybrid molecules with specific multi-target profiles is a key concept in medicinal chemistry. nih.gov The synthesis of (aryl/heteroaryl-piperazino-alkyl)-substituted derivatives of benzo[b]furans further illustrates the creation of hybrid structures with potential biological applications. researchgate.net
Stereocontrolled Synthesis of Chiral 5,6-Dimethoxybenzofuran Derivatives
The development of stereocontrolled synthetic methods is crucial for accessing enantiomerically pure benzofuran derivatives, as the biological activity of chiral molecules often resides in a single enantiomer.
While specific examples detailing the stereocontrolled synthesis of chiral 5,6-dimethoxybenzofuran derivatives are not extensively available in the provided search results, the general principles of asymmetric synthesis are applicable. The synthesis of chiral benzofuranones can serve as a precursor to chiral benzofurans. oregonstate.edu Methodologies for the stereocontrolled synthesis of related heterocyclic systems often involve the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. The development of such methods for 5,6-dimethoxybenzofuran derivatives remains an important area for future research.
Advanced Research Applications of 5,6 Dimethoxy 2 Benzofuran 1 Olate in Chemical Science
Role in Advanced Organic Synthesis as a Synthetic Building Block
5,6-Dimethoxy-2-benzofuran-1(3H)-one, the keto-tautomer of 5,6-dimethoxy-2-benzofuran-1-olate, is recognized as a key synthetic intermediate. clearsynth.com Its structure, featuring a lactone fused to a dimethoxy-substituted benzene (B151609) ring, provides a versatile platform for constructing more complex molecular architectures. The synthesis of benzofuranones is an active area of research, with methods developed for their regioselective preparation to allow for programmable substitution at any position on the scaffold. oregonstate.edu
The reactivity of the benzofuranone core allows it to serve as a building block for a variety of heterocyclic systems. semanticscholar.org Research has demonstrated that functionalized benzofuranones can be derived from the reaction of 3-hydroxy-2-pyrones with nitroalkenes, yielding polysubstituted products that are otherwise difficult to prepare as single regioisomers. oregonstate.edu Specifically, the synthesis of 5,6-disubstituted benzofurans has been achieved through such methods, highlighting the utility of this pathway for creating specifically functionalized building blocks. oregonstate.edu
The synthetic potential of these building blocks is further realized in their transformation into other heterocyclic structures. semanticscholar.org The inherent reactivity of the scaffold can be harnessed for cascade reactions and further functionalization, making it a valuable precursor for designing novel molecules. semanticscholar.orgresearchgate.net
Table 1: Synthetic Transformations Involving Benzofuranone Scaffolds
| Starting Material Class | Reagents/Conditions | Product Class | Significance |
|---|---|---|---|
| 3-Hydroxy-2-pyrones, Nitroalkenes | Lewis acid (e.g., AlCl₃), Protic acid (e.g., TFA), Heat | Substituted Benzofuranones | Provides regioselective access to complex substitution patterns. oregonstate.edu |
| Substituted Benzofuranones | Reduction/Further Cyclization | Complex Heterocycles | Acts as a versatile building block for diverse molecular architectures. semanticscholar.org |
Potential as a Precursor in Organic Catalysis and Ligand Design
While direct applications of this compound in catalysis are not extensively documented, the benzofuran (B130515) framework is a known component in the design of catalytically active systems and ligands. The structural and electronic properties of benzofuran derivatives make them suitable candidates for modification into specialized chemical tools.
For instance, cage-shaped borates incorporating benzofuran moieties have been synthesized and shown to possess catalytic activity in Mukaiyama-aldol type reactions. researchgate.net This suggests that the benzofuran scaffold can be integrated into larger supramolecular structures to create confined reaction environments that enhance catalysis. researchgate.net
The potential of this compound as a precursor lies in its inherent functionalities. The methoxy (B1213986) groups on the aromatic ring can be used to tune the electronic properties of a potential ligand, while the lactone portion of the molecule offers a reactive handle for further chemical modification. Through ring-opening or derivatization reactions, the benzofuranone core could be appended to metal-coordinating groups, creating novel ligands for transition metal catalysis. The development of palladium-catalyzed reactions for the arylation of benzofurans further indicates the possibility of incorporating this scaffold into more complex catalytic systems. researchgate.net
Contributions to Materials Science: Functional Polymers and Optoelectronic Materials
Benzofuran derivatives are increasingly recognized for their potential in materials science, particularly in the development of functional organic materials. semanticscholar.org These heterocyclic compounds are explored for their applications in optoelectronics and photovoltaics due to their favorable electronic and physicochemical properties, such as enhanced solubility compared to their thiophene (B33073) analogs. nih.govsemanticscholar.org
The core structure of this compound serves as a potential building block for constructing larger, conjugated systems essential for optoelectronic devices. The dimethoxy substituents on the benzene ring are significant as they act as electron-donating groups, which can modulate the HOMO/LUMO energy levels of a resulting polymer or small molecule. This tuning of electronic properties is critical for designing efficient organic solar cells, light-emitting diodes, and field-effect transistors. nih.gov
Research into hetaryl-substituted furans and benzofurans is an active area, with a focus on creating materials for organic electronics. semanticscholar.orgresearchgate.net Synthetic strategies are being developed to produce functionalized benzofuran building blocks that can be polymerized or incorporated into larger systems. researchgate.net For example, benzofuran derivatives containing thiophene rings have been specifically noted for their crucial role in building highly efficient organic photovoltaics and field-effect transistors. nih.gov While direct polymerization of this compound itself is not reported, its structure represents a foundational unit that could be chemically modified and integrated into such advanced functional materials.
Table 2: Potential Roles of Benzofuran Building Blocks in Materials Science
| Material Type | Role of Benzofuran Scaffold | Influence of Methoxy Groups | Potential Application |
|---|---|---|---|
| Functional Polymers | Provides a rigid, conjugated core unit. nih.gov | Electron-donating nature tunes electronic properties (e.g., band gap). | Organic Light-Emitting Diodes (OLEDs) |
| Optoelectronic Materials | Forms the backbone of photoactive molecules. semanticscholar.org | Enhances solubility and influences molecular packing. | Organic Photovoltaics (OPVs) nih.gov |
Utilization in Chemical Probe Development (focused on chemical mechanisms, not biological activity)
The development of chemical probes to investigate complex chemical and biological processes is a cornerstone of modern chemical science. The benzofuranone scaffold, as exemplified by 5,6-dimethoxy-2-benzofuran-1(3H)-one, serves as a versatile starting point for the synthesis of such probes. The focus here is on the chemical mechanisms that enable these molecules to function as investigative tools.
The synthesis of benzofuran derivatives designed to interact with specific molecular targets, such as enzymes, is a prominent application. oregonstate.edunih.gov For example, the creation of benzofuran-based inhibitors allows for the study of enzyme mechanisms and active site conformations. The design of these probes often involves leveraging the core scaffold and modifying it to achieve desired properties. The lactone ring in 5,6-dimethoxy-2-benzofuran-1(3H)-one is a key functional group that can undergo nucleophilic attack, providing a route to covalently modify target proteins or to attach reporter tags (e.g., fluorophores or affinity labels) through a linker.
Furthermore, the dimethoxy-substituted aromatic ring can be subjected to various organic reactions to introduce additional functionalities. These modifications are crucial for tuning the probe's selectivity and reactivity. The synthesis of benzofuran hybrids, where the core is connected to other chemical moieties, demonstrates a strategy to create dual-function probes or molecules that can interrogate complex interaction networks. nih.gov The chemical logic behind these syntheses is to use the benzofuranone as a rigid and reliable platform upon which to build probes with highly specific mechanistic functions.
Future Directions and Emerging Research Avenues
Integrated Continuous Flow Synthesis and Automated Reaction Optimization
The transition from traditional batch processing to integrated continuous flow synthesis represents a significant leap forward for the synthesis of complex molecules like 5,6-dimethoxy-2-benzofuran-1-olate. nih.govmdpi.com Continuous flow systems offer superior control over reaction parameters, enhanced safety, and improved scalability. ntu.edu.sgresearchgate.net
Future research will likely focus on developing end-to-end continuous flow processes for the multi-step synthesis of substituted benzofurans. researchgate.netresearchgate.net This involves integrating reaction, separation, and purification steps into a single, seamless operation. A key aspect of this will be the use of automated reaction optimization platforms. These systems utilize algorithms, such as the Nelder-Mead algorithm, coupled with real-time analytical techniques like in-line high-field Nuclear Magnetic Resonance (NMR) or Raman spectroscopy, to autonomously explore the reaction space and identify optimal conditions for yield, purity, and throughput with minimal human intervention. ntu.edu.sgrsc.org
For the synthesis of this compound, a potential flow chemistry approach could involve the Sonogashira coupling of a suitably substituted ortho-iodophenol with a terminal alkyne, followed by an in-line cyclization step. bepls.com An automated system could optimize variables such as catalyst loading, temperature, residence time, and stoichiometry to maximize the efficiency of this transformation. rsc.org
Table 1: Parameters for Automated Flow Synthesis Optimization
| Parameter | Description | Optimization Goal |
|---|---|---|
| Residence Time | The duration a reaction mixture spends in the reactor coil. | Maximize conversion while minimizing byproduct formation. |
| Temperature | The temperature of the reaction zone. | Enhance reaction rate and selectivity. |
| Stoichiometry | The molar ratio of reactants. | Minimize waste and maximize atom economy. |
| Catalyst Loading | The concentration of the catalyst in the reaction mixture. | Achieve high turnover number and frequency while minimizing cost. |
| Solvent | The medium in which the reaction is conducted. | Improve solubility, reaction rate, and sustainability. |
Photocatalytic and Electrocatalytic Transformations of Benzofuran-1-olates
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel and sustainable pathways for chemical transformations. nih.gov These methods utilize light or electrical energy, respectively, to generate highly reactive species under mild conditions, enabling unique bond formations that are often challenging to achieve through conventional thermal methods.
Future research into this compound and related structures will likely explore photocatalytic and electrocatalytic C-H functionalization reactions. For instance, visible-light photocatalysis could be employed to introduce new substituents at various positions on the benzofuran (B130515) core, expanding the chemical diversity of accessible derivatives. mdpi.com Similarly, electrocatalysis could facilitate oxidative cyclizations or cross-coupling reactions without the need for stoichiometric chemical oxidants, thereby reducing waste. nih.gov The development of flow reactors specifically designed for photochemistry and electrochemistry will be crucial for the scalability and safety of these processes. nih.govmdpi.com
For benzofuran-1-olates, these techniques could enable late-stage functionalization, providing rapid access to a library of analogues for biological screening. The photocatalytic degradation of related heterocyclic compounds like benzotriazoles has been studied, demonstrating the potential of these methods to also address the environmental fate of such compounds. mdpi.comnih.gov
Development of Machine Learning and AI-Assisted Retrosynthesis for Complex Benzofuran Scaffolds
For complex benzofuran scaffolds, future research will focus on developing specialized AI models trained on vast datasets of chemical reactions. These models, often based on architectures like Transformers or sequence-to-sequence (seq2seq) models, can learn the underlying rules of chemical reactivity and propose novel and efficient synthetic pathways. nih.govchemrxiv.org A significant challenge is the availability of high-quality data for specific heterocyclic systems. Transfer learning, where a model is pre-trained on a large, general dataset and then fine-tuned on a smaller, more specific dataset, has shown promise in overcoming this limitation for heterocycle retrosynthesis. nih.govchemrxiv.org
Table 2: AI Approaches in Retrosynthesis
| AI Approach | Description | Application to Benzofuran Synthesis |
|---|---|---|
| Template-Based Models | Use a predefined set of reaction rules (templates) to predict disconnections. chemrxiv.org | Reliable for known reaction types but limited in discovering novel pathways. |
| Template-Free Models | Learn reaction patterns directly from data without explicit rules, often using graph neural networks or sequence-to-sequence models. chemrxiv.org | Capable of identifying novel and unconventional synthetic routes. |
| Transfer Learning | A pre-trained model on a large dataset is fine-tuned on a smaller, specialized dataset. nih.gov | Improves prediction accuracy for less common scaffolds like complex benzofurans. chemrxiv.org |
| Reinforcement Learning | An agent learns to build a synthetic tree by maximizing a reward function based on reaction feasibility and cost. nih.gov | Optimizes for the most efficient and practical synthetic routes. |
Exploration of Sustainable and Biocatalytic Routes for this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like this compound, this translates to the exploration of routes that minimize waste, use less hazardous substances, and are more energy-efficient. acs.org
Future research is expected to focus on replacing traditional heavy metal catalysts (e.g., palladium) with more sustainable alternatives. This includes the use of earth-abundant metal catalysts like iron or copper, or even metal-free reaction conditions. mdpi.comacs.orgnih.gov For example, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides a metal-free route to 2-arylbenzofurans. mdpi.com
Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, offers a highly sustainable and selective alternative to traditional chemical synthesis. mdpi.com While the direct biocatalytic synthesis of this compound has not been reported, the potential is significant. Future work could involve screening for existing enzymes or engineering new ones that can catalyze key steps in the synthesis, such as selective demethylation, hydroxylation, or cyclization reactions. The synthesis of the antiviral drug vidarabine (B1017) using a biocatalyzed approach highlights the advantages in terms of yield and process simplicity over traditional chemical methods. mdpi.com The development of biocatalytic routes would not only be environmentally friendly but could also provide access to enantiomerically pure benzofuran derivatives, which is often a crucial requirement for pharmaceutical applications. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
